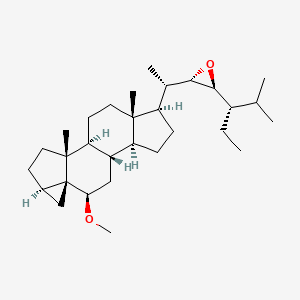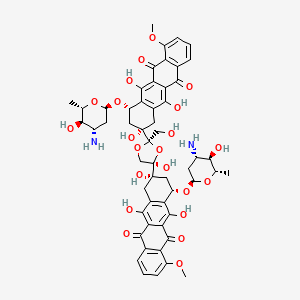
Epirubicin dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epirubicin dimer is a derivative of epirubicin, an anthracycline antibiotic commonly used in chemotherapy. Epirubicin itself is known for its efficacy in treating various cancers, including breast cancer, by interfering with the synthesis and function of DNA . The dimer form of epirubicin is of particular interest due to its potential enhanced therapeutic properties and reduced toxicity compared to its monomeric counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of epirubicin dimer involves the synthesis of epirubicin followed by its dimerization. The synthesis of epirubicin typically starts with the semi-synthetic modification of daunorubicin, another anthracycline antibiotic. The process involves several steps, including glycosylation and oxidation .
For the dimerization, epirubicin is subjected to specific reaction conditions that promote the formation of a dimer. This can involve the use of catalysts and specific pH conditions to facilitate the dimerization process. The reaction is typically carried out in an aqueous solution, and the pH is carefully controlled to ensure the stability of the dimer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of an aqueous solution of epirubicin hydrochloride, followed by degerming, filtering, filling, and freeze-drying. The pH of the solution is regulated using an acid pH regulator, and the solution is heated and maintained at a specific temperature to ensure the formation of the dimer .
Analyse Des Réactions Chimiques
Types of Reactions
Epirubicin dimer undergoes various chemical reactions, including:
Oxidation: Epirubicin can be oxidized to form several degradation products, including hydroperoxides.
Reduction: The reduction of the C-13 keto group in epirubicin leads to the formation of epirubicinol.
Hydrolysis: Epirubicin can undergo hydrolysis, leading to the loss of the amino sugar moiety and the formation of aglycones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents for reduction, and acidic or basic conditions for hydrolysis .
Major Products Formed
The major products formed from these reactions include epirubicinol, various hydroperoxides, and aglycones .
Applications De Recherche Scientifique
Epirubicin dimer has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of anthracycline dimers.
Biology: Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.
Industry: It is used in the development of new drug formulations and delivery systems.
Mécanisme D'action
Epirubicin dimer exerts its effects by intercalating DNA strands, forming complexes that inhibit DNA and RNA synthesis. This intercalation prevents the religation portion of the ligation-religation reaction catalyzed by topoisomerase II, leading to DNA cleavage and cell death . Additionally, this compound generates free radicals that cause further DNA damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other anthracyclines such as doxorubicin, daunorubicin, and idarubicin .
Uniqueness
Epirubicin dimer is unique due to its dimeric structure, which may offer enhanced therapeutic properties and reduced toxicity compared to its monomeric form. This makes it a promising candidate for further research and development in cancer therapy .
Propriétés
Numéro CAS |
1046827-43-3 |
|---|---|
Formule moléculaire |
C54H58N2O22 |
Poids moléculaire |
1087.0 g/mol |
Nom IUPAC |
(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(2R,4R)-2-[(2S,4S)-4-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-4-hydroxy-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C54H58N2O22/c1-19-41(58)25(55)11-31(74-19)76-29-15-51(68,13-23-35(29)49(66)39-37(45(23)62)43(60)21-7-5-9-27(71-3)33(21)47(39)64)53(70)18-73-54(17-57,78-53)52(69)14-24-36(30(16-52)77-32-12-26(56)42(59)20(2)75-32)50(67)40-38(46(24)63)44(61)22-8-6-10-28(72-4)34(22)48(40)65/h5-10,19-20,25-26,29-32,41-42,57-59,62-63,66-70H,11-18,55-56H2,1-4H3/t19-,20-,25-,26-,29-,30-,31-,32-,41-,42-,51-,52-,53+,54+/m0/s1 |
Clé InChI |
AMBBCYZGWOWKKQ-AICROAEQSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@]6(CO[C@@](O6)(CO)[C@]7(C[C@@H](C8=C(C7)C(=C9C(=C8O)C(=O)C1=C(C9=O)C=CC=C1OC)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)N)O)O)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C6(COC(O6)(CO)C7(CC(C8=C(C7)C(=C9C(=C8O)C(=O)C1=C(C9=O)C=CC=C1OC)O)OC1CC(C(C(O1)C)O)N)O)O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


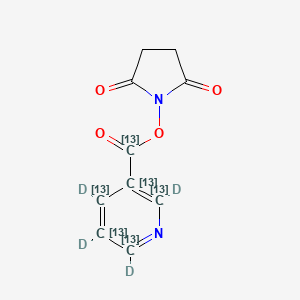


![(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13449195.png)
![1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one](/img/structure/B13449205.png)
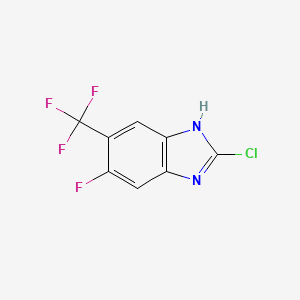

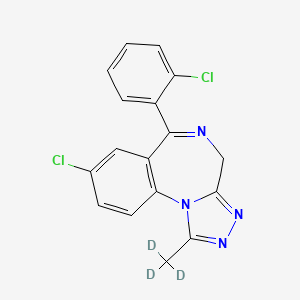



![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)

